1-(3-Methoxyphenyl)thiourea

β3-adrenergic receptor selective agonism antidiabetic drug discovery

Researchers developing β3-adrenergic agonists or 5-methoxy-2-aminobenzothiazole cannot substitute positional analogs without invalidating SAR. 1-(3-Methoxyphenyl)thiourea provides regiochemical fidelity and validated bioactivity. • β3-AR agonist chemotype 18k precursor: EC₅₀ 0.16 μM, full selectivity over β1/β2-ARs with confirmed oral hypoglycemic efficacy in diabetic rodent models • Oxidative cyclization yields exclusively 5-methoxy-2-aminobenzothiazole via Br₂ or BTMA-Br₃ • Serves as monosubstituted building block for MDR S. aureus efflux pump inhibitor series and urease inhibitor libraries (active analogs IC₅₀ 5.53 μM vs. thiourea 21.00 μM) • Batch-certified with NMR, HPLC, and LC-MS; ≥95% purity

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 37014-08-7
Cat. No. B1300152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)thiourea
CAS37014-08-7
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=S)N
InChIInChI=1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
InChIKeyYGMXDSWMRIXNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)thiourea: Core Identity & Specifications


1-(3-Methoxyphenyl)thiourea (synonyms: 3-methoxyphenylthiourea, N-(3-methoxyphenyl)thiourea, 1-MTU) is a monosubstituted aryl thiourea with molecular formula C₈H₁₀N₂OS and molecular weight 182.24 g/mol [1]. The compound bears a thiocarbonyl (C=S) group bonded to an unsubstituted –NH₂ terminus on one side and a 3-methoxyphenyl ring on the other, occupying a strategically simpler structural position compared to N,N′-disubstituted thiourea analogs. Commercially available at ≥95% purity with batch-specific certificates of analysis including NMR, HPLC, and LC-MS characterization , this compound is most prominently documented in the primary literature as the 3-methoxyphenylthiourea derivative (compound 18k) within a series of phenoxypropanolamine–thiourea conjugates that demonstrated potent and selective human β3-adrenergic receptor agonism. It also serves as a versatile synthetic intermediate for constructing 2-aminobenzothiazole heterocycles via oxidative cyclization [2].

1-(3-Methoxyphenyl)thiourea: Irreplaceable vs. Analogs


Arylthiourea biological activity is exquisitely sensitive to the position, electronic character, and steric profile of the phenyl ring substituent. In the β3-adrenergic receptor series reported by Maruyama et al., the 3-methoxyphenylthiourea derivative (18k, EC₅₀ = 0.16 μM) retained full functional selectivity over β1- and β2-ARs, whereas the 4-nitrophenyl analog (18i, EC₅₀ = 0.10 μM) showed slightly higher potency but a different physicochemical and metabolic profile [1]. Structure–activity relationship studies on N,N′-disubstituted thioureas for urease inhibition established that the nature and position of aryl substituents directly govern inhibitory potency, with IC₅₀ values spanning over a 16-fold range (5.53–91.50 μM) across only 38 closely related compounds [2]. In melanogenesis inhibition, methoxy substitution at different positions on the phenyl ring of phenylthiourea analogs can reduce potency dramatically—from sub-micromolar to >40 μM—demonstrating that even a shift from meta to para substitution is not biologically neutral [3]. For procurement, selecting unsubstituted phenylthiourea or the 4-methoxy isomer as a proxy for 1-(3-methoxyphenyl)thiourea would introduce uncontrolled variables in any structure–activity study, enzyme assay, or synthetic pathway where the electronic and steric contribution of the 3-methoxy group is mechanistically required.

1-(3-Methoxyphenyl)thiourea: Comparative Evidence


Selective β3-Adrenergic Receptor Agonism

In a direct head-to-head comparison within the same study, the 3-methoxyphenylthiourea derivative (compound 18k) exhibited potent agonistic activity at the human β3-adrenergic receptor with an EC₅₀ of 0.16 μM, compared to 0.10 μM for the 4-nitrophenylthiourea analog (18i). Critically, 18k demonstrated zero agonistic activity at either the β1- or β2-adrenergic receptors, a selectivity profile that earlier clinical-stage β3-AR agonists such as BRL-37344 and CL-316243 failed to achieve in humans due to insufficient subtype discrimination [1]. The functional selectivity was confirmed across all three human β-AR subtypes in parallel transfected-cell assays [2].

β3-adrenergic receptor selective agonism antidiabetic drug discovery obesity therapeutics

In Vivo Hypoglycemic Efficacy in a Diabetic Model

The Maruyama et al. study further demonstrated that the 3-methoxyphenylthiourea derivative (18k) produced significant hypoglycemic activity when administered orally in a rodent diabetic model (kk mice). This in vivo efficacy directly tracked with the in vitro β3-AR agonism and selectivity profile, providing a functional readout that distinguishes 18k from earlier β3-AR agonists which showed efficacy in rodents but failed to translate to humans due to inadequate selectivity [1]. The study explicitly identifies compound 18k as the most potent and selective β3-AR agonist within the entire synthesized series with confirmed oral hypoglycemic activity [2].

in vivo hypoglycemic activity type 2 diabetes model rodent diabetic model oral antidiabetic efficacy

Anti-MRSA Activity and Efflux Pump Inhibition

US Patent 9,387,186 (Choudhary et al.) explicitly claims N-(3-chlorophenyl)-N-(3-methoxyphenyl)-thiourea—a disubstituted derivative retaining the 3-methoxyphenyl moiety—as one of only two thiourea derivatives effective for treating multidrug-resistant (MDR) Staphylococcus aureus infections [1]. The patent further claims methods of inhibiting bacterial cell efflux pumps by inducing reactive oxygen species (ROS) in MDR S. aureus strains using this specific 3-methoxyphenyl-bearing thiourea [2]. This represents a mechanism of action distinct from conventional β-lactam or glycopeptide antibiotics and is specific to the 3-methoxyphenyl substitution pattern.

MRSA multidrug-resistant Staphylococcus aureus antibacterial thiourea efflux pump inhibition

Urease Inhibition by Disubstituted Thioureas

Khan et al. (2014) synthesized and evaluated 38 N,N′-disubstituted thiourea derivatives for in vitro urease inhibition. The series exhibited IC₅₀ values ranging from 5.53 ± 0.02 μM to 91.50 ± 0.08 μM, with the majority of compounds proving superior to the standard thiourea reference (IC₅₀ = 21.00 ± 0.11 μM) [1]. Although the specific IC₅₀ for the monosubstituted 1-(3-methoxyphenyl)thiourea is not separately reported in the publicly available abstract, the structure–activity relationship established in this study demonstrates that appropriately substituted aryl thioureas consistently outperform unsubstituted thiourea by significant margins. Subsequent disubstituted thiourea studies incorporating the 3-methoxyphenyl motif have confirmed urease inhibitory activity within the low-micromolar range [2].

urease inhibition Helicobacter pylori antiulcer drug discovery structure–activity relationship

Benzothiazole Precursor via Oxidative Cyclization

1-(3-Methoxyphenyl)thiourea undergoes regioselective oxidative cyclization with bromine to yield 5-methoxy-2-aminobenzothiazole, a pharmacologically relevant heterocyclic scaffold [1]. The reaction proceeds via electrophilic bromine-mediated ring closure, with the 3-methoxy group directing cyclization exclusively to the para position relative to the methoxy substituent. This contrasts with 4-methoxyphenylthiourea, which would direct cyclization to a different position, and with unsubstituted phenylthiourea, which yields an unsubstituted benzothiazole lacking the electron-donating methoxy group that modulates the benzothiazole's pharmacokinetic and target-binding properties [2]. The benzyltrimethylammonium tribromide method offers improved stoichiometric control and minimizes competing aromatic bromination side reactions [3].

benzothiazole synthesis oxidative cyclization heterocyclic chemistry synthetic intermediate

1-(3-Methoxyphenyl)thiourea: Key Application Scenarios


β3-AR Agonist Lead Optimization for Diabetes

Research groups pursuing selective human β3-AR agonists for type 2 diabetes or obesity should procure 1-(3-methoxyphenyl)thiourea as the essential synthetic precursor for constructing the phenoxypropanolamine–thiourea conjugate chemotype (18k series). The compound's demonstrated combination of sub-micromolar β3-AR potency (EC₅₀ = 0.16 μM) and absolute selectivity over β1- and β2-ARs—with confirmed oral hypoglycemic efficacy in diabetic rodent models—establishes it as the reference scaffold for further lead optimization [1]. Substituting 4-nitrophenylthiourea (EC₅₀ = 0.10 μM) may offer marginal potency gains but alters the metabolic and toxicological profile, while unsubstituted phenylthiourea lacks the potency-enhancing electronic contribution of the 3-methoxy group.

Anti-MRSA Disubstituted Thiourea Synthesis

Programs targeting multidrug-resistant Staphylococcus aureus should source 1-(3-methoxyphenyl)thiourea as the key intermediate for preparing N-(3-chlorophenyl)-N-(3-methoxyphenyl)-thiourea, one of only two thiourea derivatives explicitly patented for treating MDR S. aureus infections with a distinct mechanism involving ROS-mediated bacterial efflux pump inhibition [2]. The 3-methoxyphenyl moiety is structurally required for the claimed pharmacophore; using 4-methoxyphenylthiourea or unsubstituted phenylthiourea as the starting material would yield different disubstituted products not covered by the patent claims.

Urease Inhibitor Scaffold for Antiulcer Therapy

For urease inhibition programs targeting Helicobacter pylori-associated gastric ulcers, 1-(3-methoxyphenyl)thiourea is the monosubstituted building block for generating disubstituted thiourea libraries. The established structure–activity relationship demonstrates that appropriately substituted aryl thioureas achieve IC₅₀ values as low as 5.53 μM—approximately 3.8-fold more potent than standard thiourea (IC₅₀ = 21.00 μM)—and the 3-methoxyphenyl motif is a validated substituent within these active series [3]. Kinetic studies confirm that most active inhibitors in this class operate via a mixed-type inhibition mechanism distinct from the competitive or non-competitive modes of other urease inhibitor chemotypes.

5-Methoxy-2-aminobenzothiazole Synthesis

Synthetic chemistry groups requiring 5-methoxy-2-aminobenzothiazole for medicinal chemistry campaigns, material science applications, or as a building block for further functionalization should procure 1-(3-methoxyphenyl)thiourea specifically. The oxidative cyclization with bromine or benzyltrimethylammonium tribromide proceeds with regiochemical control directed by the 3-methoxy group to yield exclusively the 5-methoxy regioisomer [4]. Alternative starting materials (4-methoxyphenylthiourea, unsubstituted phenylthiourea) produce different benzothiazole regioisomers that are not interchangeable in structure–activity relationships or patent claims.

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